Cas no 1427386-31-9 (Benzoic acid, 4-amino-2-fluoro-6-methyl-, methyl ester)

Benzoic acid, 4-amino-2-fluoro-6-methyl-, methyl ester 化学的及び物理的性質
名前と識別子
-
- Benzoic acid, 4-amino-2-fluoro-6-methyl-, methyl ester
- Methyl 4-amino-2-fluoro-6-methylbenzoate
- EN300-6504646
- 1427386-31-9
- Methyl4-amino-2-fluoro-6-methylbenzoate
-
- インチ: 1S/C9H10FNO2/c1-5-3-6(11)4-7(10)8(5)9(12)13-2/h3-4H,11H2,1-2H3
- InChIKey: BMVRSFLYJITKSQ-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)C1=C(C)C=C(N)C=C1F
計算された属性
- せいみつぶんしりょう: 183.06955672g/mol
- どういたいしつりょう: 183.06955672g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 52.3Ų
じっけんとくせい
- 密度みつど: 1.220±0.06 g/cm3(Predicted)
- ふってん: 318.5±42.0 °C(Predicted)
- 酸性度係数(pKa): 1.57±0.10(Predicted)
Benzoic acid, 4-amino-2-fluoro-6-methyl-, methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6504646-2.5g |
methyl 4-amino-2-fluoro-6-methylbenzoate |
1427386-31-9 | 95% | 2.5g |
$1903.0 | 2023-05-29 | |
Enamine | EN300-6504646-5.0g |
methyl 4-amino-2-fluoro-6-methylbenzoate |
1427386-31-9 | 95% | 5g |
$2816.0 | 2023-05-29 | |
Aaron | AR028QZY-250mg |
methyl4-amino-2-fluoro-6-methylbenzoate |
1427386-31-9 | 95% | 250mg |
$687.00 | 2025-02-16 | |
1PlusChem | 1P028QRM-5g |
methyl4-amino-2-fluoro-6-methylbenzoate |
1427386-31-9 | 95% | 5g |
$3543.00 | 2024-06-20 | |
1PlusChem | 1P028QRM-50mg |
methyl4-amino-2-fluoro-6-methylbenzoate |
1427386-31-9 | 95% | 50mg |
$332.00 | 2024-06-20 | |
1PlusChem | 1P028QRM-10g |
methyl4-amino-2-fluoro-6-methylbenzoate |
1427386-31-9 | 95% | 10g |
$5224.00 | 2024-06-20 | |
1PlusChem | 1P028QRM-2.5g |
methyl4-amino-2-fluoro-6-methylbenzoate |
1427386-31-9 | 95% | 2.5g |
$2414.00 | 2024-06-20 | |
Aaron | AR028QZY-1g |
methyl4-amino-2-fluoro-6-methylbenzoate |
1427386-31-9 | 95% | 1g |
$1361.00 | 2025-02-16 | |
Aaron | AR028QZY-5g |
methyl4-amino-2-fluoro-6-methylbenzoate |
1427386-31-9 | 95% | 5g |
$3897.00 | 2023-12-16 | |
Aaron | AR028QZY-10g |
methyl4-amino-2-fluoro-6-methylbenzoate |
1427386-31-9 | 95% | 10g |
$5767.00 | 2023-12-16 |
Benzoic acid, 4-amino-2-fluoro-6-methyl-, methyl ester 関連文献
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
Benzoic acid, 4-amino-2-fluoro-6-methyl-, methyl esterに関する追加情報
Benzoic acid, 4-amino-2-fluoro-6-methyl-, methyl ester (CAS No. 1427386-31-9): A Comprehensive Overview
Benzoic acid, 4-amino-2-fluoro-6-methyl-, methyl ester, identified by its CAS number 1427386-31-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural and functional properties, holds promise in various applications, particularly in the development of novel therapeutic agents and agrochemicals. The presence of both amino and fluoro substituents, along with a methyl ester group, imparts distinct reactivity and biological activity, making it a subject of intense study.
The molecular structure of Benzoic acid, 4-amino-2-fluoro-6-methyl-, methyl ester consists of a benzene ring substituted with an amino group at the 4-position, a fluorine atom at the 2-position, and a methyl ester group at the 6-position. This arrangement contributes to its versatility in chemical reactions and biological interactions. The amino group (-NH₂) is a key functional moiety that can participate in hydrogen bonding and act as a nucleophile in various synthetic pathways. The fluoro substituent (-F) introduces electron-withdrawing effects, influencing the compound's electronic properties and reactivity. Additionally, the methyl ester group (-COOCH₃) provides a site for further derivatization and enhances solubility in certain solvents.
In recent years, Benzoic acid, 4-amino-2-fluoro-6-methyl-, methyl ester has been explored for its potential applications in pharmaceutical research. Its structural features make it a valuable intermediate in the synthesis of more complex molecules. For instance, the amino group can be coupled with carboxylic acids via amide bond formation, while the fluoro substituent is known to enhance metabolic stability and bioavailability in drug candidates. These properties have led to its incorporation into various drug discovery programs aimed at developing treatments for infectious diseases, inflammatory conditions, and other therapeutic areas.
One of the most notable areas of research involving Benzoic acid, 4-amino-2-fluoro-6-methyl-, methyl ester is its role as a precursor in the synthesis of fluorinated amino acids. These modified amino acids are increasingly being used to develop peptide-based drugs with improved pharmacokinetic profiles. The fluorine atom's ability to modulate molecular interactions has been particularly beneficial in creating more potent and selective therapeutic agents. Furthermore, the compound's ability to undergo further functionalization makes it a versatile building block for medicinal chemists seeking to design novel molecules with enhanced efficacy.
The agrochemical sector has also shown interest in Benzoic acid, 4-amino-2-fluoro-6-methyl-, methyl ester. Its unique chemical profile suggests potential applications as a precursor for herbicides and pesticides. The presence of both electron-withdrawing and electron-donating groups allows for the design of compounds that can interact selectively with biological targets in plants or pests. Recent studies have highlighted its role in developing environmentally friendly agrochemicals that offer effective pest control while minimizing ecological impact.
The synthesis of Benzoic acid, 4-amino-2-fluoro-6-methyl-, methyl ester involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include nucleophilic substitution reactions on halogenated benzoic acid derivatives followed by functional group transformations such as esterification and fluorination. Advanced techniques like transition metal-catalyzed cross-coupling reactions have also been employed to achieve higher yields and purities. These synthetic strategies underscore the compound's importance as a key intermediate in industrial-scale production.
The analytical characterization of Benzoic acid, 4-amino-2-fluoro-6-methyl-, methyl ester is crucial for ensuring its quality and purity. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely used to confirm its identity and assess impurities. These analytical methods provide detailed information about the compound's structure and purity, which are essential for its intended applications.
In conclusion, Benzoic acid, 4-amino-2-fluoro-6-methyl-, methyl ester (CAS No. 1427386-31-9) is a multifaceted compound with significant potential in pharmaceuticals and agrochemicals. Its unique structural features enable diverse applications ranging from drug development to sustainable agriculture. As research continues to uncover new synthetic pathways and biological activities associated with this compound, its importance is expected to grow further. The ongoing exploration of its derivatives promises to yield novel compounds with enhanced therapeutic benefits and environmental compatibility.
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